![molecular formula C19H22N4O2S B5545157 2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)

2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

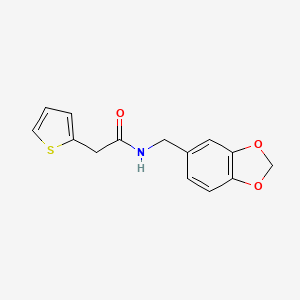

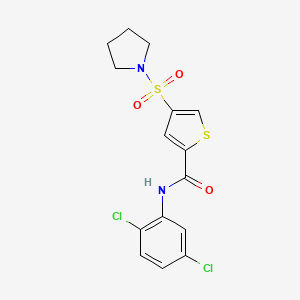

Description

Synthesis Analysis

The synthesis of similar triazole derivatives involves multi-step reactions, starting with the preparation of suitable precursors followed by their condensation, cyclization, and functionalization. For example, the synthesis of related N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives was achieved through a series of reactions, with the structures confirmed by MS, IR, CHN, and 1H NMR spectral data, highlighting the diversity and complexity of such syntheses (Wang et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides detailed insights into the arrangement of atoms within the compound. For instance, the study on 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione revealed its crystalline structure, demonstrating the importance of intra- and intermolecular interactions in stabilizing the structure (Xue et al., 2008).

Chemical Reactions and Properties

The reactivity of triazole derivatives depends on their functional groups, which can participate in various chemical reactions. For example, the conversion of related compounds into 1,3,4-thiadiazol rings or the formation of compounds containing two [1,2,4]triazole rings linked via a methylene bridge highlights the versatility of these molecules in chemical transformations (Demirbas et al., 2004).

Scientific Research Applications

Radiosynthesis and Biological Studies

Compounds structurally related to triazoles and acetamides have been synthesized for various applications, including radiosynthesis for studying metabolism and mode of action in biological systems. For instance, derivatives of chloroacetanilide and dichloroacetamide have been radiolabeled for metabolic studies, indicating their relevance in understanding herbicide action and safety profiles (Latli & Casida, 1995).

Heterocyclic Chemistry

Research in heterocyclic chemistry often involves the synthesis of compounds with triazole and thiadiazole moieties for exploring their chemical reactivity and potential pharmaceutical applications. Studies have described the reactions of enaminonitriles leading to various heterocyclic compounds, illustrating the versatility of these structures in synthetic chemistry (Hachiyama et al., 1983).

Antimicrobial and Antitumor Activities

Several studies have synthesized triazole and acetamide derivatives to evaluate their antimicrobial and antitumor activities. For example, novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been assessed for their potential in inhibiting microbial growth and cancer cell proliferation, showcasing the medicinal chemistry applications of these compounds (Demirbas et al., 2004).

Material Science and Catalysis

Compounds containing triazole or acetamide groups have also found applications in material science and catalysis, where their unique chemical properties can be exploited for specific functionalities, including as ligands in metal complexes with potential antioxidative activities (Chkirate et al., 2019).

properties

IUPAC Name |

2-(4-ethyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)-N-[2-(5-methylthiophen-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-3-22-18(15-7-5-4-6-8-15)21-23(19(22)25)13-17(24)20-12-11-16-10-9-14(2)26-16/h4-10H,3,11-13H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJRXWVDEZKYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CC(=O)NCCC2=CC=C(S2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)

![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)

![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)

![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)

![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)